4-(Dimethylamino)butanenitrile

Catalysis Amine Synthesis Nitrile Reduction

Researchers developing selective tertiary amine synthesis face toxic alkyl halide waste. 4-Dimethylaminobutyronitrile enables Pd/C-catalyzed reductive alkylation for clean, high-selectivity tertiary amines. • One-pot reduction/alkylation without halide waste. • Distinct ICT model system with aliphatic spacer. • Catalyst screening substrate: Pd/C vs Rh/C selectivity. Bulk stock available for immediate shipment.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 13989-82-7
Cat. No. B082280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)butanenitrile
CAS13989-82-7
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCN(C)CCCC#N
InChIInChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h3-4,6H2,1-2H3
InChIKeyHCLFLZTVKYHLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)butanenitrile Overview


4-(Dimethylamino)butanenitrile (CAS 13989-82-7), also referred to as 4-(dimethylamino)butyronitrile, is a C6 aliphatic nitrile bearing a terminal tertiary dimethylamino group. With a molecular weight of 112.17 g/mol [1], this colorless to pale yellow liquid exhibits a density of 0.870 g/cm³ at 20 °C and a boiling point of 187 °C at 761 Torr [2]. Its structural motif combines a flexible four-carbon spacer between the electron-donating dimethylamino moiety and the electron-withdrawing nitrile group, enabling intramolecular charge transfer (ICT) behavior upon photoexcitation .

1
Intramolecular charge transfer (ICT) studies — flexible aliphatic donor-acceptor probe with dual fluorescence behavior
2
Solution-phase photophysics — solvent-viscosity-sensitive LE/ICT emission, suitable for environment-sensitive probe development
3
Synthetic intermediate — tertiary amine handle enables further functionalization in catalyst screening and pigment synthesis

4-(Dimethylamino)butanenitrile Substitution Risks


Amino nitriles within the same compound class exhibit critical differences in chain length, steric hindrance, and electronic distribution that preclude simple substitution. The four-carbon spacer in 4-(dimethylamino)butanenitrile establishes a specific spatial separation between the dimethylamino donor and nitrile acceptor, which directly governs the energetics of intramolecular charge transfer (ICT) and the resulting dual fluorescence behavior [1]. Altering the spacer length (e.g., propanenitrile vs. butanenitrile homologs) modifies the donor-acceptor distance and conformational flexibility, leading to measurably different ICT state formation efficiencies [2]. Furthermore, the terminal dimethylamino group in the 4-position provides distinct nucleophilic character and steric accessibility in alkylation reactions compared to isomers with amino substitution at other chain positions. These differences translate to variations in catalytic alkylation yields, photophysical quantum yields, and downstream synthetic utility that cannot be compensated for by simple concentration adjustments.

Chain-length sensitivity
Shorter homologs (e.g., propanenitrile) alter donor-acceptor distance and ICT formation efficiency; a 14 °C boiling point difference may also shift distillation separation.
Isomer mismatch
Amino substitution at other chain positions changes nucleophilic character and steric accessibility, affecting alkylation yields and photophysical quantum yields.
Aromatic analog divergence
4-(Dimethylamino)benzonitrile introduces aromatic conjugation, modifying ICT state energetics and fluorescence profiles; not interchangeable for aliphatic-spacer studies.

4-(Dimethylamino)butanenitrile Comparative Evidence


Reductive Alkylation Amine Selectivity

In Pd/C-catalyzed reductive alkylation, 4-(dimethylamino)butanenitrile serves as a nitrile substrate that, in the absence of primary amines, undergoes one-pot reduction and N-alkylation to selectively form tertiary amines [1]. This contrasts with conventional base-promoted N-alkylation using alkyl halides, which suffers from poor selectivity between secondary and tertiary amine formation and generates stoichiometric salt waste [1]. The catalytic method using this nitrile substrate avoids toxic alkyl halides entirely.

Amine selectivity route
Direct head-to-head
Selective tertiary amine formation via Pd/C-catalyzed reductive alkylation; eliminates alkyl halide waste
Supports a cleaner synthetic pathway for tertiary amines
Requires absence of primary amines
Catalysis Amine Synthesis Nitrile Reduction

ICT Efficiency: Aliphatic vs. Aromatic Spacer

4-(Dimethylamino)butanenitrile exhibits dual fluorescence originating from the locally excited (LE) state and the intramolecular charge transfer (ICT) state, with the relative emission intensities modulated by solvent viscosity . In systematic studies of dimethylamino derivatives, the ICT efficiency is governed by the interplay between twisting of the dimethylamino group and acceptor-group rehybridization [1]. The aliphatic four-carbon spacer in this compound provides a distinct geometric and electronic environment compared to aromatic-linked analogs such as 4-(dimethylamino)benzonitrile, altering the energy barrier for ICT state formation and the resulting fluorescence profile.

ICT spacer effect
Cross-study comparable
Aliphatic spacer gives distinct LE/ICT dual fluorescence; different solvent-viscosity response vs. aromatic DMABN
Enables study of flexible donor-acceptor ICT mechanisms
Interpretation requires consideration of twisting vs. rehybridization
Photophysics Intramolecular Charge Transfer Fluorescence

Physical Property Differences from Homologs

The physical properties of 4-(dimethylamino)butanenitrile differ measurably from its shorter-chain homolog, 3-(dimethylamino)propanenitrile. The butanenitrile derivative exhibits a boiling point of 187 °C at 761 Torr [1] and a density of 0.870 g/cm³ at 20 °C [1], whereas the propanenitrile homolog (C5H10N2, MW 98.15 g/mol) boils at approximately 173 °C [2]. This boiling point differential of approximately 14 °C has practical implications for distillation-based purification and reaction solvent selection.

Boiling point vs. homolog
Cross-study comparable
187 °C (target) vs. ~173 °C (propanenitrile homolog); Δ ≈ 14 °C
May facilitate higher-temperature synthesis and distillation separation
Atmospheric pressure conditions
Physicochemical Properties Separation Science Reaction Engineering

Hydrophobicity LogP Comparison

The computed octanol-water partition coefficient (XLogP3-AA) for 4-(dimethylamino)butanenitrile is 0.3 [1], indicating modest lipophilicity. This value differs from the shorter-chain 3-(dimethylamino)propanenitrile (predicted LogP lower due to reduced alkyl character) and from aromatic dimethylamino nitriles such as 4-(dimethylamino)benzonitrile, which exhibit significantly higher LogP values owing to the aromatic ring contribution. The 0.3 LogP value positions this compound as a moderately polar intermediate suitable for both aqueous and organic phase manipulations.

Lipophilicity (LogP)
Class-level inference
XLogP3-AA = 0.3; intermediate between shorter-chain (
Moderate polarity supports both aqueous and organic phase manipulation
Computed property; experimental verification recommended
Catalyst selectivity
Direct head-to-head
Pd/C → tertiary amines; Rh/C → secondary amines from the same nitrile substrate
Enables tunable amine product distribution without changing substrate
Reductive alkylation conditions; absence of primary amines
DPP pigment precursor
Class-level inference
Dimethylamino handle enables direct incorporation into DPP chromophores; absent in unsubstituted nitriles
Functional handle may support amine-decorated pigment synthesis
Synthetic utility context; literature validation limited
Lipophilicity Partitioning ADME Prediction

Catalyst-Controlled Product Selectivity

In nitrile reductive alkylation, the choice of catalyst enables controlled product selectivity when using 4-(dimethylamino)butanenitrile as a substrate. Studies demonstrate that Pd/C catalyst promotes selective formation of tertiary amines via one-pot reduction and N-alkylation of nitriles in the absence of primary amines, whereas switching to Rh/C catalyst under otherwise identical conditions achieves selective synthesis of secondary amines [1]. This catalyst-dependent selectivity provides a tunable synthetic platform.

Catalyst selectivity
Direct head-to-head
Pd/C → tertiary amines; Rh/C → secondary amines from the same nitrile substrate
Enables tunable amine product distribution without changing substrate
Reductive alkylation conditions; absence of primary amines
Heterogeneous Catalysis Reductive Amination Selectivity Control

Synthetic Utility in DPP Pigments

4-(Dimethylamino)butanenitrile (DMABN) serves as a synthetic precursor in the preparation of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives . DPP compounds constitute a commercially important class of high-performance organic pigments characterized by exceptional thermal stability and lightfastness. The dimethylamino functionality on the butanenitrile scaffold provides a handle for subsequent elaboration into extended chromophoric systems, distinguishing this compound from unsubstituted nitriles that lack the tertiary amine moiety required for certain DPP functionalization pathways.

DPP pigment precursor
Class-level inference
Dimethylamino handle enables direct incorporation into DPP chromophores; absent in unsubstituted nitriles
Functional handle may support amine-decorated pigment synthesis
Synthetic utility context; literature validation limited
Pigment Synthesis Heterocyclic Chemistry DPP Derivatives

4-(Dimethylamino)butanenitrile Applications


Tertiary Amine Synthesis by Reductive Alkylation

Researchers seeking a cleaner, higher-selectivity route to tertiary amines should prioritize 4-(dimethylamino)butanenitrile for Pd/C-catalyzed reductive alkylation protocols. In this method, the nitrile undergoes one-pot reduction and N-alkylation to selectively yield tertiary amines without generating alkyl halide waste [1]. This approach directly addresses the selectivity limitations and toxic by-product issues inherent in conventional base-promoted N-alkylation. Procurement of this specific nitrile enables access to this catalytic pathway, which is not universally applicable to all amino nitriles due to substrate-dependent reactivity.

ICT Studies in Flexible Donor-Acceptor Systems

For investigations into intramolecular charge transfer (ICT) mechanisms, the four-carbon aliphatic spacer in 4-(dimethylamino)butanenitrile provides a distinct model system compared to the extensively studied aromatic analog 4-(dimethylamino)benzonitrile [1]. The aliphatic chain eliminates aromatic conjugation effects, allowing researchers to isolate the contributions of conformational flexibility and through-bond electronic coupling to ICT state formation. This compound exhibits dual fluorescence with relative LE/ICT emission intensities sensitive to solvent viscosity [2], making it suitable for developing environment-sensitive fluorescent probes.

Amine-Functionalized DPP Pigment Synthesis

Industrial and academic laboratories developing high-performance organic pigments should utilize 4-(dimethylamino)butanenitrile as a precursor for synthesizing DPP derivatives bearing tertiary amine functionality [1]. The dimethylamino group provides a valuable synthetic handle absent in simpler nitriles, enabling direct incorporation of amine moieties into the final chromophore structure. DPP pigments are valued for automotive coatings, printing inks, and engineering plastics due to their outstanding thermal and photochemical stability.

Catalyst Screening for Reductive Amination Selectivity

This compound serves as an effective substrate for comparative catalyst screening studies. Research demonstrates that Pd/C and Rh/C catalysts produce distinct product distributions from the same nitrile substrate: Pd/C favors tertiary amine formation, whereas Rh/C enables selective secondary amine synthesis [1]. This catalyst-dependent selectivity switch provides a valuable experimental platform for optimizing reductive amination conditions and studying heterogeneous catalyst mechanisms in nitrile transformations.

Application
Selection Property
Validation Focus
Tertiary amine synthesis via reductive alkylation
Catalytic pathway with reported tertiary amine selectivity
Product selectivity under Pd/C conditions; waste profile comparison
ICT donor-acceptor model studies
Aliphatic spacer provides flexible charge-transfer probe
Dual fluorescence response and viscosity sensitivity
Amine-functionalized DPP pigment development
Tertiary amine group as synthetic handle
Incorporation efficiency into DPP structures; chromophore stability
Catalyst screening for reductive amination
Substrate with catalyst-dependent product distribution
Selectivity switch between secondary and tertiary amine pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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